3-Fluoro-L-phenylalanine methyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-L-phenylalanine methyl ester hydrochloride is a fluorinated derivative of the amino acid phenylalanine. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry. The presence of a fluorine atom in the phenyl ring enhances its reactivity and stability, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-L-phenylalanine methyl ester hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas, followed by hydrolysis in the presence of sodium bicarbonate . This method yields the desired fluorinated product with good efficiency.
Industrial Production Methods
Industrial production of 3-Fluoro-L-phenylalanine methyl ester hydrochloride often employs a semicontinuous process starting from benzylamines. This method is advantageous as it does not require protecting groups, simplifying the synthesis and reducing costs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is incorporated into proteins to study protein folding and interactions.
Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of fluorinated polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-L-phenylalanine methyl ester hydrochloride involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s reactivity, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the acidity, basicity, and hydrophobicity of the compound, affecting its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-D-phenylalanine methyl ester hydrochloride
- 4-Fluoro-L-phenylalanine methyl ester hydrochloride
- 2-Fluoro-L-phenylalanine methyl ester hydrochloride
Uniqueness
3-Fluoro-L-phenylalanine methyl ester hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which significantly influences its chemical and biological properties. Compared to other fluorinated phenylalanine derivatives, this compound offers distinct advantages in terms of reactivity and stability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYCRVHARXGJKA-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.